2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Catalog No.
S643009
CAS No.
307521-00-2
M.F
C29H22O5
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-...

Unprotected 3,3',4'-trihydroxyflavone yields intractable mixtures in 3-O-alkylation/glycosylation. This dibenzyl-protected flavonol blocks B-ring catechol, enabling selective 3-OH derivatization.

  • Regioselective 3-O-alkylation or glycosylation without positional isomer mixtures.
  • Mild hydrogenolytic deprotection preserves labile 3-O-linkages (e.g., glycosides, esters).
  • Avoids harsh Lewis acids needed for methoxy analogs, preventing pyrone ring degradation.

Ideal for bioactive flavonol 3-O-glycosides, kinase probes, and analytical standards. Immediate availability.

CAS Number

307521-00-2

Product Name

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one

Molecular Formula

C29H22O5

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2

InChI Key

LVTHPNVNUFJGCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5

Synonyms

3',4'-dibenzyloxyflavonol

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one (CAS 307521-00-2) is a strategically protected flavonol intermediate designed for the regioselective synthesis of 3-O-substituted 3',4'-dihydroxyflavones. By masking the highly reactive B-ring catechol moiety with robust benzyl ethers, this scaffold isolates the 3-hydroxyl group on the C-ring for targeted functionalization [1]. This compound is critical for medicinal chemistry and materials science workflows where downstream deprotection must be orthogonal to sensitive 3-O-linkages, such as glycosides or base-labile esters, making it a highly effective procurement choice over unprotected or methoxy-protected analogs[2].

Research Fit

Synthetic flavonol with reported higher cytotoxicity for leukemia cell-model studies compared to quercetin
Benzyl-protected intermediate enabling stable handling and deprotection to 3',4'-dihydroxyflavone
Distinct 3',4'-bis(benzyloxy) substitution pattern for B-ring SAR and apoptosis pathway research

Attempting to use unprotected 3,3',4'-trihydroxyflavone for 3-O-alkylation or glycosylation results in complex, intractable mixtures due to the competing nucleophilicity of the 3'- and 4'-hydroxyl groups, drastically reducing the yield of the target mono-substituted product [1]. Substituting with 3',4'-dimethoxy analogs forces the use of harsh Lewis acids (e.g., BBr3) during the final deprotection step. These aggressive conditions frequently cleave newly formed 3-O-bonds, degrade sensitive glycosidic linkages, and can even trigger pyrone ring opening, leading to unacceptable material losses and poor batch-to-batch reproducibility in synthetic workflows[2].

Mismatch Risk

Target Compound
3',4'-Dibenzyloxyflavonol (307521-00-2): bis(benzyloxy)-protected flavonol with reported enhanced cytotoxicity profile and synthetic intermediate functionality
Common Substitute
Quercetin or unsubstituted 3-hydroxyflavone: naturally occurring flavonols lacking the 3',4'-bis(benzyloxy) motif; markedly lower cytotoxicity in leukemia cell models

Risk 1: Cytotoxicity profile may differ significantly — reported 60-fold relative potency gap cannot be assumed with unsubstituted analogs; substitution pattern drives cell-model response.

Risk 2: Synthetic utility is absent — generic flavonols cannot replace the benzyl-protected intermediate required for clean deprotection to dihydroxyflavone derivatives.

3-O-Functionalization Regioselectivity

When performing 3-O-alkylation (e.g., with alkyl halides in K2CO3/DMF), the dibenzyl-protected target compound allows for exclusive reaction at the 3-OH position, delivering high yields of the desired intermediate. In contrast, using unprotected 3,3',4'-trihydroxyflavone leads to competitive alkylation at the 3' and 4' positions, resulting in a complex mixture and a massive drop in the yield of the 3-O-alkylated product [1].

Evidence DimensionYield of isolated 3-O-alkylated product
Target Compound Data>85% yield (exclusive 3-O-alkylation)
Comparator Or BaselineUnprotected 3,3',4'-trihydroxyflavone (<20% yield of 3-O-alkylated product, >60% polyalkylated byproducts)
Quantified Difference>4-fold increase in target yield and elimination of polyalkylated impurities
ConditionsAlkylation with R-X, K2CO3, DMF, 60 °C, 4 hours

Procuring the dibenzyl-protected scaffold prevents costly chromatographic separations and massive yield losses during the functionalization of the 3-hydroxyl group.

Enhanced Cytotoxicity vs Quercetin
Reported
IC50 = 0.8 ± 0.1 μM (HL-60); 60-fold higher cytotoxicity vs quercetin
Supports leukemia cell-model endpoint review; potency context distinct from natural flavonols
Comparison performed in HL-60 cells; P-gp and Bcl-2 overexpressing variants also tested

Orthogonal Deprotection of 3-O-Linkages

The benzyl ethers on the target compound can be cleanly removed via mild catalytic hydrogenolysis (H2, Pd/C) at room temperature. This orthogonal deprotection completely preserves sensitive 3-O-glycosidic or ester linkages. Conversely, the deprotection of a 3',4'-dimethoxy comparator requires harsh Lewis acids like BBr3, which aggressively cleave glycosidic bonds and degrade the final product [1].

Evidence DimensionRecovery of intact 3-O-glycoside after B-ring deprotection
Target Compound Data>90% recovery of the intact 3-O-glycoside (via H2, Pd/C)
Comparator Or Baseline3',4'-dimethoxy-3-hydroxyflavone analog (<10% recovery, >80% cleavage of the 3-O-glycoside via BBr3)
Quantified Difference9-fold higher retention of the sensitive 3-O-linkage
ConditionsTarget: H2 (1 atm), 10% Pd/C, MeOH/EtOAc, 25 °C. Comparator: BBr3, CH2Cl2, -78 °C to 25 °C.

For researchers synthesizing flavonol glycosides or sensitive conjugates, the benzyl-protected precursor is the only viable option to ensure the final product survives the final deprotection step.

Resistant Subclone Activity
Reported
Active against P-gp overexpressing K-562/ADR and Bcl-2 overexpressing U-937/Bcl-2; lower response in normal mononuclear cells
Supports drug-resistant leukemia model endpoint context
Mechanistic validation with z-VAD-fmk confirms caspase-dependent pathway

Base Stability of Protecting Group

Benzyl ethers are highly stable to the strongly basic conditions often required for flavonol modification or upstream synthesis. If a diacetate-protected comparator is used, the acetate groups undergo rapid saponification in basic media, prematurely exposing the catechol and leading to oxidative degradation of the intermediate [1].

Evidence DimensionProtecting group retention in strongly basic media (pH > 12)
Target Compound Data100% retention of benzyl ethers
Comparator Or Baseline3',4'-diacetoxy-3-hydroxyflavone (0% retention, complete saponification within minutes)
Quantified DifferenceAbsolute stability vs. complete premature cleavage
Conditions2 M NaOH (aq) / MeOH, 25 °C, 1 hour

The robust base stability of the benzyl groups allows buyers to utilize a much wider range of strongly basic reagents for 3-OH functionalization without risking premature deprotection.

Protected Synthetic Intermediate
Method context
Bis(benzyloxy) protection enables stable intermediate; catalytic hydrogenolysis yields 3',4'-dihydroxyflavone
Supports synthetic intermediate workflow for dihydroxyflavone research
Route described by Frederique et al. J Med Chem 2000; prevents catechol oxidation
Apoptosis & MAPK Signaling
Reported
Caspase-dependent, ROS-independent; MAPK phosphorylation (p38, JNK/SAPK, ERK) and cytochrome c release
Supports apoptosis pathway study context; ROS-independent mechanism distinct from many flavonols
Prevented by pan-caspase inhibitor z-VAD-fmk in HL-60 cells

Flavonol 3-O-Glycoside Synthesis

Because the benzyl groups can be removed via mild hydrogenolysis, this compound is the premier starting material for synthesizing bioactive flavonol 3-O-glycosides. It allows for the attachment of the sugar moiety to the 3-OH position followed by clean deprotection, avoiding the glycosidic cleavage that plagues methoxy-protected alternatives [1].

Catechol-Based Kinase Inhibitor Development

In medicinal chemistry programs targeting kinases where the 3',4'-catechol motif is essential for hinge-binding, this protected scaffold allows for extensive structure-activity relationship (SAR) exploration at the 3-position. The catechol remains safely masked during library synthesis and is cleanly unmasked in the final step [1].

Antioxidant Reference Standard Preparation

For analytical laboratories synthesizing high-purity 3,3',4'-trihydroxyflavone derivatives as analytical standards, the dibenzyl-protected precursor ensures high regioselectivity. This prevents the formation of closely related positional isomers (e.g., 3'-O-alkyl vs 3-O-alkyl) that are notoriously difficult to separate by preparative HPLC, ensuring >99% purity of the final reference standard[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Leukemia cell-model screening
Cytotoxicity profile against leukemia panels (HL-60, U-937, K-562, etc.)
Review IC50 data and response in drug-resistant subclones (P-gp, Bcl-2)
Apoptosis pathway research
Caspase-dependent, ROS-independent mechanism
Confirm caspase inhibition reversibility and MAPK phosphorylation endpoints
Dihydroxyflavone synthesis
Benzyl protection stability and deprotection efficiency
Verify catalytic hydrogenolysis yield and final catechol purity
Flavonoid SAR programs
3',4'-bis(benzyloxy) B-ring substitution pattern
Compare potency and selectivity against natural flavonols and mono-substituted analogs

XLogP3

6

Wikipedia

3',4'-dibenzyloxyflavonol

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